molecular formula C13H8BrN3O2S B8540444 5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 88553-19-9

5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B8540444
CAS No.: 88553-19-9
M. Wt: 350.19 g/mol
InChI Key: VMDMBHXOULMCDZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H8BrN3O2S and its molecular weight is 350.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

88553-19-9

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

5-(bromomethyl)-2-(4-nitrophenyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C13H8BrN3O2S/c14-6-9-5-10(7-15)13(16-8-9)20-12-3-1-11(2-4-12)17(18)19/h1-5,8H,6H2

InChI Key

VMDMBHXOULMCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=N2)CBr)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 60.00 g (0.221 mol) of 3-cyano-2-(4-nitrophenylthio)-5-methylpyridine, 39.37 g (0.221 mol) of N-bromosuccinimide, 3.0 g of benzoyl peroxide and 60 mL of benzene was refluxed for 16 hours while being irradiated with a 275-W sunlamp. The solvent was removed under reduced pressure and the residue was shaken with a mixture of 1 L of water and 1 L of methylene chloride. The organic layer was separated, washed with 1 L of water, dried over anhydrous magnesium sulfate, and filtered. Removal of the solvent by evaporation under reduced pressure yielded 3-cyano-2-(4-nitrophenylthio)-5-bromomethylpyridine which can be used in the following step without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
39.37 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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